molecular formula C32H24N2O4 B8785145 N,N'-Bis-(4-phenoxyphenyl)isophthalamide

N,N'-Bis-(4-phenoxyphenyl)isophthalamide

Cat. No.: B8785145
M. Wt: 500.5 g/mol
InChI Key: MDLDFYRFWPNAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis-(4-phenoxyphenyl)isophthalamide is a synthetic aromatic polyamide derivative characterized by a central isophthalamide core flanked by two 4-phenoxyphenyl substituents.

Properties

Molecular Formula

C32H24N2O4

Molecular Weight

500.5 g/mol

IUPAC Name

1-N,3-N-bis(4-phenoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C32H24N2O4/c35-31(33-25-14-18-29(19-15-25)37-27-10-3-1-4-11-27)23-8-7-9-24(22-23)32(36)34-26-16-20-30(21-17-26)38-28-12-5-2-6-13-28/h1-22H,(H,33,35)(H,34,36)

InChI Key

MDLDFYRFWPNAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

(a) N,N'-Bis-(2-mercaptoethyl)isophthalamide (NBMI)

  • Structure: Substituted with thiol-containing ethyl groups instead of phenoxyphenyl groups.
  • Applications : Demonstrated efficacy as a lipophilic chelator for heavy metals (e.g., mercury) due to its ability to penetrate cell membranes and bind intracellular toxins. In clinical trials, 300 mg NBMI reduced physical fatigue by 56% in mercury-exposed individuals and lowered urinary mercury levels by 13% compared to placebo, though creatinine-adjusted effects were insignificant .
  • Key Difference: The thiol groups in NBMI enable strong covalent binding to metals, whereas the phenoxyphenyl groups in the target compound likely prioritize hydrophobic interactions over direct chelation .

(b) N1,N3-Bis(4-methoxyphenyl)isophthalamide

  • Structure: Methoxy groups replace phenoxy groups.
  • Such derivatives are often explored in polymer synthesis but lack documented chelation activity .

(c) N,N'-Bis-(3-acetoxy-phenyl)-isophthalamide

  • Structure : Acetoxy groups enhance steric bulk and polarity.
  • Applications: Used in anion-binding hyperbranched polymers, highlighting the versatility of isophthalamide scaffolds in materials engineering. The phenoxyphenyl variant may exhibit superior thermal stability due to reduced ester group reactivity .

Performance in Chelation Therapy

  • NBMI vs. Traditional Chelators (DMSA/DMPS): NBMI’s lipophilicity allows tissue penetration, whereas DMSA/DMPS are water-soluble and primarily target extracellular metals. In a randomized trial, NBMI reduced urinary mercury by 13% vs. The target compound’s lack of thiol groups likely limits its utility in metal detoxification compared to NBMI .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.